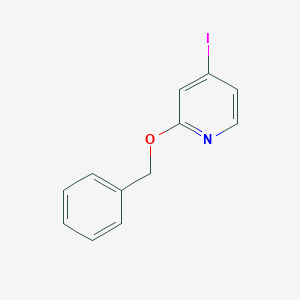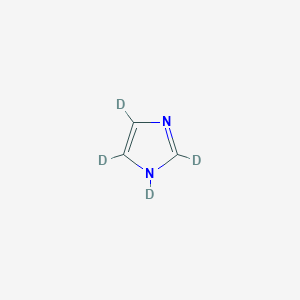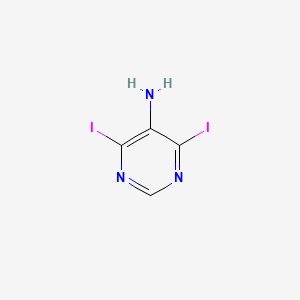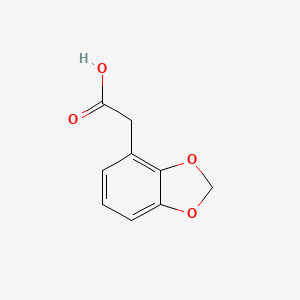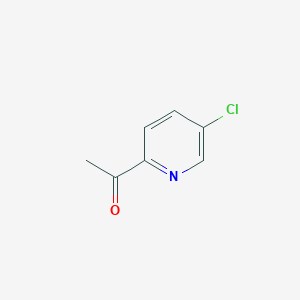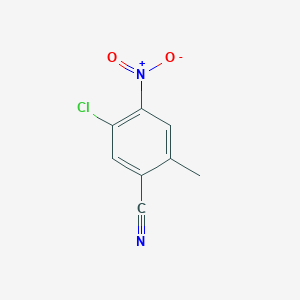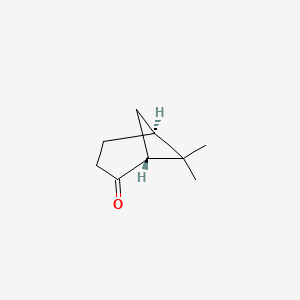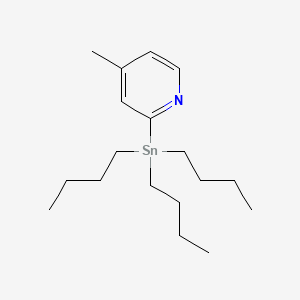
4-甲基-2-(三丁基锡基)吡啶
描述
4-Methyl-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn . It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a tributylstannyl group, and the hydrogen atom at the 4-position is replaced by a methyl group. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various organometallic complexes .
科学研究应用
4-Methyl-2-(tributylstannyl)pyridine has several scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules, although specific biological applications are less documented.
Industry: Used in the production of advanced materials, such as organic light-emitting diodes.
作用机制
Target of Action
It is known that organotin compounds like 4-methyl-2-(tributylstannyl)pyridine are often used in organic synthesis due to their ability to form carbon-tin bonds .
Mode of Action
4-Methyl-2-(tributylstannyl)pyridine is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .
Biochemical Pathways
It is known that organotin compounds can participate in various chemical reactions, including stille coupling .
Result of Action
It is known that organotin compounds can have various effects depending on their specific structures and the reactions they participate in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(tributylstannyl)pyridine. For instance, the compound is typically stored in a refrigerator to maintain its stability . Furthermore, it is recommended to avoid dust formation and breathing in mist, gas, or vapors of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-2-bromopyridine. The reaction is carried out using tributylstannyl chloride in the presence of a palladium catalyst under an inert atmosphere. The general reaction scheme is as follows:
4-Methyl-2-bromopyridine+Tributylstannyl chloridePd catalyst4-Methyl-2-(tributylstannyl)pyridine
Industrial Production Methods: While specific industrial production methods for 4-Methyl-2-(tributylstannyl)pyridine are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions: 4-Methyl-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by another group, typically an aryl or vinyl group, in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Reduction Reactions: It can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Aryl or Vinyl Pyridines: Formed from Stille coupling reactions.
Pyridine Oxides: Formed from oxidation reactions.
Reduced Pyridines: Formed from reduction reactions.
相似化合物的比较
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
Comparison: 4-Methyl-2-(tributylstannyl)pyridine is unique due to the specific positioning of the methyl and tributylstannyl groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to its analogs, it offers different steric and electronic properties, which can be advantageous in specific synthetic applications .
属性
IUPAC Name |
tributyl-(4-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPGQWVDZTZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459280 | |
| Record name | 4-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301652-23-3 | |
| Record name | 4-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
